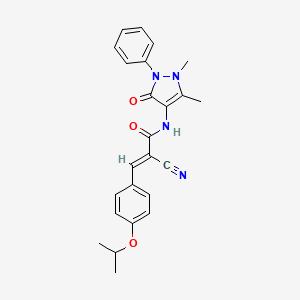

(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-16(2)31-21-12-10-18(11-13-21)14-19(15-25)23(29)26-22-17(3)27(4)28(24(22)30)20-8-6-5-7-9-20/h5-14,16H,1-4H3,(H,26,29)/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDZVGUNVBQHDN-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)OC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that the compound might be related to n-nitrosamines. N-Nitrosamines are known to interact with DNA and proteins in cells, leading to various biological effects.

Mode of Action

N-nitrosamines, which could be related to this compound, are known to undergo oxidation by cytochrome p450 enzymes in the body. This process leads to the production of cancerogenic diazonium salts that can damage DNA by alkylation of susceptible nucleobases.

Biological Activity

(E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide, a complex organic compound, is part of the pyrazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a cyano group and a pyrazole ring, which contribute to its unique chemical reactivity. Its molecular formula is C26H27N5O3, with a molecular weight of 455.53 g/mol. The structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains and fungi. The presence of electron-donating groups in the aryl ring enhances antifungal activity, while electron-withdrawing groups reduce it .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in vitro. It has shown selective cytotoxicity against several cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, have been reported to possess anti-inflammatory properties. They inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Antifungal Activity : A study highlighted that certain pyrazole derivatives exhibited higher antifungal activity than established antifungal agents against Fusarium oxysporum and Alternaria alternata. The compounds were tested at concentrations of 10 mM, demonstrating significant inhibition of fungal growth .

- Antibacterial Efficacy : Another investigation revealed that related pyrazole compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving comparable efficacy to commercial antibiotics like linezolid and cefaclor .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications on the pyrazole ring significantly influence biological activity. For example, substituents at specific positions on the aryl rings were found to enhance or diminish the activity against targeted pathogens .

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Antifungal | Fusarium oxysporum | 10 mM | Significant inhibition |

| Antibacterial | Staphylococcus aureus | 10 mM | Comparable to linezolid |

| Anticancer | HeLa Cells | 10 mM | Selective cytotoxicity |

| Anti-inflammatory | RAW 264.7 Cells | Varies | Reduced cytokine production |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide exhibit promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in RSC Advances highlighted a series of pyrazole derivatives that showed significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit enzymes like lipoxygenase, which are crucial in inflammatory processes.

Case Study:

A related compound was assessed for its anti-inflammatory activity using in silico methods, indicating potential as a 5-lipoxygenase inhibitor. This suggests that this compound could be further optimized for anti-inflammatory drug development .

Mechanistic Insights

The mechanistic understanding of how this compound interacts at the molecular level is critical for its application in drug design. Studies utilizing techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have elucidated structural characteristics that correlate with biological activity.

Q & A

Q. What are the optimized synthetic routes for (E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Core Pyrazole Formation : Start with condensation of 4-aminoantipyrine derivatives with appropriate ketones or aldehydes under reflux in ethanol or DMF (60–80°C, 2–4 hours) .

Cyanopropenamide Coupling : Introduce the cyano and propenamide groups via nucleophilic acyl substitution, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product.

- Yield Optimization : Control temperature during coupling steps (avoiding >10°C), use anhydrous solvents, and monitor reaction progress via TLC (silica plates, UV detection).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Crystal growth via slow evaporation of methylene chloride/ethanol mixtures is recommended .

- NMR Spectroscopy : Use H and C NMR in DMSO-d6 to confirm substituent positions. Key signals include:

- Pyrazole ring protons: δ 2.1–2.4 ppm (methyl groups) .

- Cyano group: δ 110–120 ppm in C NMR .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and cyano groups (C≡N at ~2220 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition points .

- Photostability : Expose to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Humidity Sensitivity : Store samples in desiccators at 25°C with controlled relative humidity (0–75%) for 1 month, then analyze purity by NMR .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be systematically addressed?

- Methodological Answer :

- Assay Standardization : Repeat assays under uniform conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration fixed for kinase studies) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed cyano groups) that may interfere with activity .

- Structural Analog Comparison : Test derivatives (e.g., chloro or methoxy substitutions) to isolate pharmacophore contributions .

Q. What computational strategies are recommended to predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR kinases). Key parameters:

- Grid box centered on active site (20 Å).

- Lamarckian genetic algorithm for conformational sampling .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2 Å acceptable) .

Q. How can researchers resolve discrepancies in solubility data reported across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-Vis spectroscopy (λ = 260–300 nm) .

- Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental results .

Data Contradiction Analysis

Q. What experimental approaches can clarify conflicting results in enzymatic inhibition studies?

- Methodological Answer :

- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Use fixed enzyme concentrations (e.g., 10 nM) and varying substrate levels .

- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (K) and stoichiometry directly, avoiding fluorescence/absorbance artifacts .

- Control Experiments : Include known inhibitors (e.g., aspirin for COX-2) to validate assay conditions .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 2.2 ppm (N-CH), δ 6.8–7.5 ppm (aromatic protons) | |

| IR | 1680 cm (C=O), 2220 cm (C≡N) | |

| X-ray Diffraction | Space group P, Z = 2, R-factor < 0.05 |

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Pyrazole Formation | Reflux in ethanol, 4 hours, 80°C | 65–70 |

| Cyanopropenamide | EDC coupling, CHCl, 0°C, 3 hours | 50–55 |

| Purification | Column chromatography (EtOAc/hexane 3:7) | 90–95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.